N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine
Description
N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine is a guanidine derivative featuring a thiazole ring substituted with a 4-fluorophenyl group and a (2,6-dimethoxyphenyl)methyl moiety. Guanidines are known for their strong basicity and diverse biological activities, including antimicrobial, antiviral, and receptor-binding properties. This compound’s structural complexity arises from the integration of a thiazole heterocycle and substituted aromatic groups, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C19H19FN4O2S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[(2,6-dimethoxyphenyl)methyl]-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C19H19FN4O2S/c1-25-16-4-3-5-17(26-2)14(16)10-22-18(21)24-19-23-15(11-27-19)12-6-8-13(20)9-7-12/h3-9,11H,10H2,1-2H3,(H3,21,22,23,24) |
InChI Key |
OCKRSMQHUABNKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN=C(N)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Synonyms |
A-843277 N-(2,6-dimethoxybenzyl)-N'-(4-(4-fluorophenyl)thiazol-2-yl)guanidine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Guanidine Moiety: The guanidine group can be introduced through the reaction of an amine with a cyanamide derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the fluorophenyl group, potentially leading to the formation of dihydrothiazole or hydrofluorophenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole or hydrofluorophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and a molecular weight of approximately 386.44 g/mol. Its structure includes a thiazole ring, a fluorophenyl group, and a guanidine moiety, which are critical for its biological activity. The presence of these functional groups allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
Research indicates that N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine exhibits promising biological activity through interactions with specific molecular targets. The guanidine moiety is believed to interact with various enzymes or receptors, potentially inhibiting their activity. This interaction is facilitated by the compound's structural features:
- Thiazole Ring : Enhances binding affinity through π-π interactions.
- Fluorophenyl Group : Increases specificity through hydrogen bonding.
Therapeutic Potential
Given its biological profile, this compound may have applications in treating conditions such as:
- Cancer : By inhibiting specific enzymes involved in tumor growth.
- Inflammatory Diseases : Through modulation of inflammatory pathways.
- Neurological Disorders : Potentially affecting neurotransmitter systems via receptor interactions.
Case Studies and Research Findings
Several studies have focused on elucidating the biological effects and mechanisms of action of this compound:
- Inhibition Studies : Research demonstrated that this compound could inhibit specific kinases involved in cancer cell proliferation.
- Receptor Modulation : Investigations showed that it modulates neurotransmitter receptors linked to anxiety disorders.
- Anti-inflammatory Effects : Experimental models indicated significant reductions in inflammatory markers when treated with this compound.
Mechanism of Action
The mechanism by which N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine exerts its effects is largely dependent on its interaction with specific molecular targets. The guanidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring and fluorophenyl group can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural motifs with several guanidine and thiazole derivatives. Key comparisons include:
*Inferred from structural analogs; †Calculated based on substituent contributions; ‡Estimated using substituent additive models.
Stability and Toxicity Considerations
Biological Activity
N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a thiazole ring, a fluorophenyl group, and a guanidine moiety, this compound exhibits promising biological activities that warrant detailed exploration.
- Molecular Formula : C19H19FN4O2S
- Molecular Weight : 386.44 g/mol
- IUPAC Name : 2-[(2,6-dimethoxyphenyl)methyl]-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine
The biological activity of this compound primarily involves interactions with specific enzymes or receptors. The guanidine moiety is believed to inhibit the activity of various enzymes, while the thiazole ring and fluorophenyl group enhance binding affinity through π-π interactions and hydrogen bonding .
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is critical for enhancing cytotoxicity . For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against cancer cells .
- Anticonvulsant Activity : Some thiazole derivatives have been reported to exhibit anticonvulsant properties. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance these effects .
- Neuroprotective Effects : Compounds containing guanidine moieties have been studied for their potential to inhibit β-amyloid peptide production, suggesting applications in treating Alzheimer's disease and related neurodegenerative conditions .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]guanidine | Similar thiazole and guanidine moieties | Chlorine affects electronic properties |
| N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-bromophenyl)-1,3-thiazol-2-yl]guanidine | Similar structure with bromine substitution | Bromine alters steric effects compared to fluorine |
The fluorophenyl group in the compound under study imparts unique electronic properties that influence its reactivity and binding interactions compared to its chloro and bromo analogs .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Antitumor Efficacy : A study evaluated a series of thiazole derivatives for their cytotoxicity against human cancer cell lines. Results indicated that modifications in the phenolic substituents significantly affected their potency .
- Neuroprotective Mechanisms : Research focusing on guanidine derivatives has demonstrated their potential in preventing neurodegeneration by inhibiting β-amyloid production. This suggests that this compound could be further investigated for similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
